5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole
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Overview
Description
5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohex-2-en-1-yl ketone with hydroxylamine to form the corresponding oxime, followed by cyclization with an acid catalyst to yield the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various alcohols and amines.
Scientific Research Applications
5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate
- 2-(Cyclohex-2-en-1-yl)acetanilides
- 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enone
Uniqueness
5-(Cyclohex-2-en-1-yl)-3-methyl-1,2-oxazole is unique due to its specific structure, which combines the properties of both cyclohexene and oxazole rings. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-cyclohex-2-en-1-yl-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H13NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h3,5,7,9H,2,4,6H2,1H3 |
InChI Key |
MFRBWPZQLAHEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2CCCC=C2 |
Origin of Product |
United States |
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